molecular formula C21H19NO3S2 B5196175 5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5196175
M. Wt: 397.5 g/mol
InChI Key: KUGFSBALUDTRIR-RGEXLXHISA-N
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Description

5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinones, which have been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as arthritis and asthma. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. These include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Assessment of its potential as a therapeutic agent for inflammatory diseases and cancer.
4. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
5. Evaluation of its potential as a diagnostic tool for the detection of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step reaction involving the condensation of 2-(2-allylphenoxy)ethanol with 3-(2-bromoacetyl)benzaldehyde, followed by cyclization with thiourea and oxidation with hydrogen peroxide. This synthesis method has been optimized to yield high purity and yield of the desired product.

Scientific Research Applications

5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

(5Z)-5-[[3-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-2-6-16-8-3-4-10-18(16)25-12-11-24-17-9-5-7-15(13-17)14-19-20(23)22-21(26)27-19/h2-5,7-10,13-14H,1,6,11-12H2,(H,22,23,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFSBALUDTRIR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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